molecular formula C16H21NO4S B2813958 (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1421587-50-9

(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No.: B2813958
CAS No.: 1421587-50-9
M. Wt: 323.41
InChI Key: FMYDPLWDEWVZJY-AWNIVKPZSA-N
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Description

(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[55]undecane is a complex organic compound characterized by its unique spirocyclic structure This compound features a styrylsulfonyl group attached to a spiro[55]undecane framework, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the styrylsulfonyl group. The spirocyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. The styrylsulfonyl group is then introduced via a sulfonylation reaction, often using reagents such as sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides. Substitution reactions can result in a variety of substituted spirocyclic compounds.

Scientific Research Applications

(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane has garnered interest in several scientific research areas:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its potential biological activity is being explored for applications in drug discovery and development.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound’s chemical properties make it suitable for use in materials science and catalysis.

Mechanism of Action

The mechanism by which (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane include other spirocyclic sulfonyl derivatives and compounds with similar functional groups.

Uniqueness

What sets (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[55]undecane apart is its specific combination of a spirocyclic core with a styrylsulfonyl group

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-22(19,13-6-15-4-2-1-3-5-15)17-9-12-21-16(14-17)7-10-20-11-8-16/h1-6,13H,7-12,14H2/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYDPLWDEWVZJY-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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